molecular formula C30H35NO3Si B13061435 (4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

カタログ番号: B13061435
分子量: 485.7 g/mol
InChIキー: KFRMICKYMZONRP-LSMIHOHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a stereochemically complex oxazinone derivative featuring a benzyl group at the 4-position and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether protecting group at the 7-position. Its core structure includes a fused cyclopenta[b][1,4]oxazin-3-one system with three defined stereocenters (4aR,7R,7aR). The TBDPS group is critical for steric protection during synthetic steps, while the benzyl substituent may influence reactivity or binding properties in downstream applications.

特性

分子式

C30H35NO3Si

分子量

485.7 g/mol

IUPAC名

(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

InChI

InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27-,29-/m1/s1

InChIキー

KFRMICKYMZONRP-LSMIHOHGSA-N

異性体SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5

正規SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques to ensure high purity and consistency of the final product .

化学反応の分析

Types of Reactions

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

科学的研究の応用

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several scientific research applications, including:

作用機序

The mechanism of action of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on functional groups, synthetic methods, stereochemistry, and protective strategies.

Structural and Functional Group Comparisons

tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c)

  • Key Features :

  • Contains a tert-butyl ester and methoxy group.
  • Uses a smaller tert-butyldimethylsilyl (TBS) group compared to the target’s TBDPS.
  • Lacks a benzyl substituent but includes a fused isoindole system. Synthesis: Prepared via [4+3] cycloaddition (84% yield), highlighting efficient stereochemical control.

(4aS,5S,7R,8aS)-5-methyl-2-phenyl-7-(((2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methoxy)-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]oxazin-3(5H)-one (4a) Key Features:

  • Shares an oxazinone core but incorporates multiple benzyloxy groups and a glycosyl moiety.
  • Differs in stereochemistry (4aS,5S,7R,8aS) and lacks a silyl protecting group.
    • Synthesis : Involves multi-step glycosylation, emphasizing the challenges of stereochemical fidelity in polycyclic systems.
    • Relevance : Highlights the target compound’s unique combination of a benzyl group and TBDPS protection, which may confer distinct solubility or reactivity profiles.

Protective Group Strategies

Compound Protecting Group Steric Bulk Stability Reference
Target Compound TBDPS High High N/A
93c TBS Moderate Moderate
4a Benzyloxy Low Variable

Stereochemical Complexity

  • The target compound’s three stereocenters (4aR,7R,7aR) present a higher synthetic challenge than 93c (two stereocenters) or 4a (four stereocenters with differing configurations). This complexity necessitates advanced chiral auxiliaries or catalytic asymmetric methods.

Database Resources for Comparative Analysis

While the evidence lacks bioactivity data for the target compound, databases like ChEMBL and PubChem catalog physicochemical and bioactivity profiles of analogous molecules. For example, silyl-protected oxazinones often exhibit improved metabolic stability compared to their unprotected counterparts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。